molecular formula C23H25ClN4O4S2 B11052070 7-Chloro-4-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}piperazin-1-yl)quinoline

7-Chloro-4-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}piperazin-1-yl)quinoline

Cat. No.: B11052070
M. Wt: 521.1 g/mol
InChI Key: GADRTHYPBJRCSY-UHFFFAOYSA-N
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Description

7-Chloro-4-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}piperazin-1-yl)quinoline is a complex organic compound with a unique structure that includes a quinoline core, a piperazine ring, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}piperazin-1-yl)quinoline typically involves multiple steps. One common approach starts with the preparation of the precursor N-(Prop-2-yn-1-yl)-7-chloroquinolin-4-amine. This precursor is then subjected to a series of reactions, including sulfonylation and cyclization, to form the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purify the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}piperazin-1-yl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-4-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}piperazin-1-yl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has shown potential as an antimicrobial and antimalarial agent. Studies have demonstrated its activity against various strains of bacteria and malaria parasites .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent, particularly against breast and colon cancer cell lines .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its sulfonyl groups make it a valuable intermediate in the synthesis of polymers and other advanced materials .

Mechanism of Action

Properties

Molecular Formula

C23H25ClN4O4S2

Molecular Weight

521.1 g/mol

IUPAC Name

7-chloro-4-[4-[(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfonyl]piperazin-1-yl]quinoline

InChI

InChI=1S/C23H25ClN4O4S2/c1-33(29,30)28-10-2-3-17-15-19(5-7-22(17)28)34(31,32)27-13-11-26(12-14-27)23-8-9-25-21-16-18(24)4-6-20(21)23/h4-9,15-16H,2-3,10-14H2,1H3

InChI Key

GADRTHYPBJRCSY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=C5C=CC(=CC5=NC=C4)Cl

Origin of Product

United States

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